molecular formula C18H15ClN6O B15101862 6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide

6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B15101862
M. Wt: 366.8 g/mol
InChI Key: FPXIMBZNWOCPTF-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings .

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and tetrazole moieties play crucial roles in binding to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 6-chloro-1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide, including:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development .

Properties

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

6-chloro-1-methyl-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C18H15ClN6O/c1-24-15-10-13(19)7-6-11(15)9-16(24)18(26)20-14-5-3-4-12(8-14)17-21-23-25(2)22-17/h3-10H,1-2H3,(H,20,26)

InChI Key

FPXIMBZNWOCPTF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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